Cas no 1178024-01-5 (3-amino-1-methyl-1H-pyrazole-4-sulfonamide)

3-amino-1-methyl-1H-pyrazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1H-Pyrazole-4-sulfonamide, 3-amino-1-methyl-
- 3-Amino-1-methyl-1H-pyrazole-4-sulfonamide
- 3-amino-1-methyl-1H-pyrazole-4-sulfonamide
-
- インチ: 1S/C4H8N4O2S/c1-8-2-3(4(5)7-8)11(6,9)10/h2H,1H3,(H2,5,7)(H2,6,9,10)
- InChIKey: HZDBEPIAKNLMAR-UHFFFAOYSA-N
- SMILES: N1(C)C=C(S(N)(=O)=O)C(N)=N1
3-amino-1-methyl-1H-pyrazole-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-45126-10.0g |
3-amino-1-methyl-1H-pyrazole-4-sulfonamide |
1178024-01-5 | 95% | 10g |
$4667.0 | 2023-05-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01079493-1g |
3-Amino-1-methyl-1H-pyrazole-4-sulfonamide |
1178024-01-5 | 95% | 1g |
¥6400.0 | 2023-04-05 | |
Aaron | AR019W4R-5g |
3-amino-1-methyl-1H-pyrazole-4-sulfonamide |
1178024-01-5 | 95% | 5g |
$4353.00 | 2023-12-16 | |
Aaron | AR019W4R-250mg |
3-Amino-1-methyl-1h-pyrazole-4-sulfonamide |
1178024-01-5 | 95% | 250mg |
$765.00 | 2025-02-08 | |
1PlusChem | 1P019VWF-2.5g |
3-amino-1-methyl-1H-pyrazole-4-sulfonamide |
1178024-01-5 | 95% | 2.5g |
$2691.00 | 2023-12-26 | |
Aaron | AR019W4R-10g |
3-amino-1-methyl-1H-pyrazole-4-sulfonamide |
1178024-01-5 | 95% | 10g |
$6443.00 | 2023-12-16 | |
1PlusChem | 1P019VWF-100mg |
3-amino-1-methyl-1H-pyrazole-4-sulfonamide |
1178024-01-5 | 95% | 100mg |
$521.00 | 2025-03-04 | |
1PlusChem | 1P019VWF-1g |
3-amino-1-methyl-1H-pyrazole-4-sulfonamide |
1178024-01-5 | 95% | 1g |
$1398.00 | 2025-03-04 | |
A2B Chem LLC | AV40063-250mg |
3-amino-1-methyl-1H-pyrazole-4-sulfonamide |
1178024-01-5 | 95% | 250mg |
$602.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1320434-1g |
3-Amino-1-methyl-1h-pyrazole-4-sulfonamide |
1178024-01-5 | 95% | 1g |
¥9122.00 | 2024-08-09 |
3-amino-1-methyl-1H-pyrazole-4-sulfonamide 関連文献
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
5. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
3-amino-1-methyl-1H-pyrazole-4-sulfonamideに関する追加情報
Professional Introduction to 3-amino-1-methyl-1H-pyrazole-4-sulfonamide (CAS No. 1178024-01-5)
3-amino-1-methyl-1H-pyrazole-4-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 1178024-01-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazole sulfonamide class, a structural motif known for its broad spectrum of biological activities. The unique combination of an amino group, a methyl substituent, and a sulfonamide moiety in the pyrazole core imparts distinct chemical and pharmacological properties, making it a valuable scaffold for drug discovery and development.
The pyrazole scaffold is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 5. It is well-documented for its role in various pharmacological applications, including antiviral, anti-inflammatory, anticancer, and antimicrobial agents. The introduction of a sulfonamide group at the 4-position further enhances the compound's bioactivity by improving solubility, metabolic stability, and binding affinity to biological targets. The presence of an amino group at the 3-position and a methyl group at the 1-position adds additional functional diversity, enabling selective interactions with enzymes and receptors.
In recent years, there has been growing interest in 3-amino-1-methyl-1H-pyrazole-4-sulfonamide due to its potential therapeutic applications. Studies have demonstrated that this compound exhibits promising activities against various diseases, particularly in oncology and infectious diseases. For instance, research has shown that derivatives of this scaffold can inhibit the activity of kinases and other enzymes involved in cancer cell proliferation. The sulfonamide moiety plays a crucial role in modulating the binding affinity of these compounds to their target proteins, thereby enhancing their efficacy.
Moreover, the 3-amino-1-methyl-1H-pyrazole-4-sulfonamide structure has been explored for its antimicrobial properties. Antibiotic resistance remains a significant global health challenge, and novel compounds like this one offer hope for developing new treatments against resistant bacterial strains. Preliminary studies have indicated that certain derivatives of this compound can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways, leading to reduced bacterial growth.
The pharmacokinetic profile of 3-amino-1-methyl-1H-pyrazole-4-sulfonamide is another area of active investigation. The sulfonamide group contributes to improved oral bioavailability by enhancing water solubility, while the methyl group may influence metabolic stability. These factors are critical for determining the compound's suitability for clinical use. Advanced computational methods, such as molecular docking and pharmacokinetic modeling, have been employed to predict how this compound interacts with biological systems and how it is processed by the body.
Recent advancements in synthetic chemistry have enabled the development of novel derivatives of 3-amino-1-methyl-1H-pyrazole-4-sulfonamide with enhanced biological activity. Techniques such as structure-based drug design and high-throughput screening have accelerated the discovery process by allowing researchers to rapidly test numerous analogs for their efficacy against specific targets. These efforts have led to the identification of several promising candidates that are now undergoing further preclinical evaluation.
The potential applications of 3-amino-1-methyl-1H-pyrazole-4-sulfonamide extend beyond oncology and antimicrobial therapy. Research is also exploring its utility in treating inflammatory diseases and neurological disorders. The ability of sulfonamides to modulate inflammatory pathways makes them attractive candidates for drugs targeting conditions such as rheumatoid arthritis or Crohn's disease. Additionally, studies suggest that pyrazole derivatives may interact with neurotransmitter systems, offering potential benefits in managing neurological conditions like epilepsy or Alzheimer's disease.
The synthesis of 3-amino-1-methyl-1H-pyrazole-4-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazine derivatives and α-haloketones or aldehydes to form the pyrazole core, followed by sulfonation and subsequent amination steps. Advances in catalytic methods have improved the efficiency of these reactions, reducing both reaction times and environmental impact.
The safety profile of 3-amino-1-methyl-1H-pyrazole-4-sulfonamide is another critical consideration in its development as a therapeutic agent. Preclinical toxicity studies are essential for assessing potential side effects before human trials can begin. These studies evaluate various parameters, including acute toxicity, chronic toxicity, genotoxicity, and carcinogenicity. By thoroughly characterizing the safety profile early in the development process, researchers can minimize risks associated with clinical use.
The regulatory landscape for approving new pharmaceuticals continues to evolve, with increasing emphasis on innovation and patient-centric approaches. Companies developing derivatives of 3-amino-1-methyl-1H-pyrazole-4-sulfonamide must navigate complex regulatory pathways to bring their products to market. Collaboration with regulatory agencies ensures that new drugs meet stringent quality standards while providing patients with access to effective treatments.
In conclusion,3-amino-1-methyl-1H-pyrazole-4-sulfonamide (CAS No. 1178024-01-5) represents a promising candidate for further development in pharmaceutical research. Its unique structural features make it suitable for targeting multiple diseases, including cancer and infectious disorders. Ongoing research efforts aim to optimize its pharmacological properties through structural modifications and advanced computational techniques. As our understanding of biological systems continues to grow,3-amino-1-methyl-1H-pyrazole-4-sulfonamide may play an increasingly important role in addressing unmet medical needs worldwide.
1178024-01-5 (3-amino-1-methyl-1H-pyrazole-4-sulfonamide) Related Products
- 1185057-51-5(3-Chloro-2-propoxy-phenylamine Hydrochloride)
- 367-21-5(3-Chloro-4-fluoroaniline)
- 1214340-89-2((2',5-Difluorobiphenyl-2-yl)methanamine)
- 823188-82-5(Methyl-(2-trifluoromethoxy-benzyl)-amine)
- 1805739-74-5(2-Bromo-1-(2-ethoxy-4-mercaptophenyl)propan-1-one)
- 1387918-10-6(N-{3-[(2-methylpropane-2-sulfonyl)methyl]phenyl}-6-(methylsulfanyl)pyridine-3-carboxamide)
- 1794756-43-6(N-Nitroso-N-methyl-N-dodecylamine-d5)
- 2228613-38-3(tert-butyl N-3-(3-amino-2,2-dimethylpropyl)-4-methoxyphenylcarbamate)
- 1308649-27-5(1-(1,3-Dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl)piperidine-4-carboxylic acid)
- 2680572-74-9(2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,2,2-trifluoroacetamido)acetic acid)




